molecular formula C24H31NO8 B7790700 2-Dimethylaminoethyl-2-methyl-benzhydryl ether citrate CAS No. 4724-58-7

2-Dimethylaminoethyl-2-methyl-benzhydryl ether citrate

Cat. No.: B7790700
CAS No.: 4724-58-7
M. Wt: 461.5 g/mol
InChI Key: MMMNTDFSPSQXJP-UHFFFAOYSA-N
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Description

2-Dimethylaminoethyl-2-methyl-benzhydryl ether citrate, also known as orphenadrine citrate, is a chemical compound that is commonly used as a muscle relaxant and analgesic. It is the citrate salt of orphenadrine, which is a white, crystalline powder with a bitter taste. This compound is practically odorless and is sparingly soluble in water and slightly soluble in alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dimethylaminoethyl-2-methyl-benzhydryl ether citrate involves the reaction of 2-dimethylaminoethanol with 2-methylbenzhydryl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with citric acid to form the citrate salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminoethyl-2-methyl-benzhydryl ether citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Dimethylaminoethyl-2-methyl-benzhydryl ether citrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-dimethylaminoethyl-2-methyl-benzhydryl ether citrate is not fully understood, but it is believed to be related to its anticholinergic properties. The compound acts by blocking the action of acetylcholine at muscarinic receptors, leading to muscle relaxation and pain relief. It also has analgesic properties that contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dimethylaminoethyl-2-methyl-benzhydryl ether citrate is unique due to its dual action as a muscle relaxant and analgesic. Its specific chemical structure allows it to effectively block muscarinic receptors and provide pain relief, making it a valuable compound in both medical and research settings .

Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMNTDFSPSQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-98-7 (Parent)
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8044678
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4682-36-4, 4724-58-7
Record name Orphenadrine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4682-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4724-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orphenadrine citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORPHENADRINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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